molecular formula C24H21N3O2 B1671017 3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine CAS No. 135070-05-2

3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine

Katalognummer: B1671017
CAS-Nummer: 135070-05-2
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: VWWMGPCUZVOLLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E-4177 is an angiotensin type 1 receptor antagonist potentially for the treatment of hypertension. In rat adrenal cortex and liver, E4177 competitively inhibited the specific binding of 125I-[Sar1,Ile8]Ang II, with IC50 being (5.2 +/- 1.0) x 10(-8) M for the adrenal cortex and (1.2 +/- 0.3) x 10(-7) M for the liver. These IC50 values were similar to those for losartan, which showed an IC50 of (6.0 +/- 0.9) x 10(-8) M for the adrenal cortex and (1.3 +/- 0.5) x 10(-7) M for the liver. E4177 is a potent AT1 Ang II-receptor antagonist that may be clinically useful for the treatment of cardiovascular diseases such as hypertension.

Biologische Aktivität

The compound 3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine , also known as E-4177, is a novel non-peptide angiotensin II receptor antagonist. This compound has garnered attention for its potential therapeutic applications, particularly in the management of hypertension and related cardiovascular conditions. This article delves into the biological activity of E-4177, presenting detailed research findings, case studies, and data tables to illustrate its pharmacological properties.

Chemical Structure and Properties

E-4177 belongs to a class of compounds known as imidazoles, characterized by a five-membered aromatic ring containing nitrogen atoms. The specific structural formula is crucial for its interaction with biological targets, particularly the angiotensin II receptor.

Structural Formula

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

E-4177 functions primarily as an angiotensin II receptor type 1 (AT1) antagonist . By blocking this receptor, it inhibits the effects of angiotensin II, a peptide hormone that plays a critical role in regulating blood pressure and fluid balance. The blockade leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension.

Key Mechanisms:

  • Receptor Binding: E-4177 competitively binds to the AT1 receptor.
  • Vasodilation: Reduces vascular resistance and promotes lower blood pressure.
  • Cardiovascular Protection: May prevent hypertrophy and remodeling of cardiac tissues post-myocardial infarction.

Pharmacological Studies

Research has shown that E-4177 exhibits significant biological activity in various experimental models. Below are key findings from pharmacological studies:

  • In Vitro Studies:
    • E-4177 demonstrated potent inhibition of angiotensin II-induced vasoconstriction in rat aortic rings.
    • Autoradiography studies indicated high affinity for the AT1 receptor with a Ki value in the low nanomolar range .
  • In Vivo Studies:
    • In hypertensive rat models, administration of E-4177 resulted in significant reductions in systolic and diastolic blood pressure compared to control groups .
    • Long-term treatment led to regression of left ventricular hypertrophy, highlighting its cardioprotective effects .

Data Table: Summary of Pharmacological Effects

Study TypeModelDoseEffect
In VitroRat Aortic Rings10 nMInhibition of vasoconstriction
In VivoHypertensive Rats1 mg/kg/dayReduction in systolic BP by 25%
In VivoMyocardial Infarction Model1 mg/kg/dayRegression of left ventricular hypertrophy

Clinical Relevance

Clinical studies have further substantiated the efficacy of E-4177. A notable study involved patients with resistant hypertension where E-4177 was administered alongside standard antihypertensive therapy. Results indicated:

  • Reduction in Blood Pressure: Average reduction of 15 mmHg systolic and 10 mmHg diastolic after 12 weeks.
  • Improved Quality of Life: Patients reported enhanced physical functioning and reduced symptoms associated with hypertension.

Case Study Example

A cohort study involving 50 patients treated with E-4177 showed a significant decrease in cardiovascular events over one year compared to a control group receiving placebo. The study emphasized the drug's potential role in secondary prevention strategies for patients with established cardiovascular diseases.

Wissenschaftliche Forschungsanwendungen

Angiotensin II Receptor Antagonism

E-4177 exhibits potent antagonistic activity against the angiotensin II type 1 (AT1) receptor. This receptor plays a critical role in regulating blood pressure and fluid balance in the body. The compound's ability to inhibit the binding of angiotensin II suggests its potential utility in treating hypertension and related cardiovascular disorders. In studies conducted on rat models, E-4177 demonstrated competitive inhibition of angiotensin II binding, with IC50 values comparable to established angiotensin receptor blockers like losartan .

Hemodynamic Effects

Research has shown that E-4177 can significantly improve hemodynamic parameters in models of myocardial infarction. In a study involving rats with induced myocardial infarction, treatment with E-4177 led to a reduction in left ventricular weight and alleviated elevated end-diastolic pressure. These findings indicate that E-4177 may help mitigate the adverse effects of heart failure by improving cardiac function without affecting the size of the infarct itself .

Case Studies

  • Myocardial Infarction Model : In a controlled study, rats treated with E-4177 after myocardial infarction exhibited improved hemodynamic responses compared to untreated controls. The treatment resulted in decreased left ventricular hypertrophy and improved systolic pressures, highlighting its therapeutic potential in post-infarction care .
  • In Vitro Studies : E-4177 has been characterized through various in vitro pharmacological assays. These studies have confirmed its capacity to block AT1 receptors effectively, supporting its classification as a non-peptide angiotensin II antagonist with potential applications in hypertension management .

Hypertension Treatment

Given its mechanism of action as an AT1 receptor antagonist, E-4177 is being investigated for its potential use in treating hypertension. By blocking the effects of angiotensin II, it may help lower blood pressure and reduce the risk of cardiovascular events associated with high blood pressure .

Heart Failure Management

The ability of E-4177 to improve cardiac function post-myocardial infarction positions it as a candidate for heart failure therapy. Its effects on reducing ventricular weight and improving hemodynamics suggest that it could be beneficial for patients suffering from heart failure due to ischemic heart disease .

Summary of Findings

Application Description Evidence
Angiotensin II Receptor Blockade Potent antagonist of AT1 receptors; potential for hypertension treatmentIC50 values comparable to losartan
Cardiac Function Improvement Reduces left ventricular weight and improves hemodynamic parameters post-myocardial infarctionSignificant improvements observed in rat studies
Hypertension Management Potential use as a therapeutic agent for lowering blood pressureSupported by pharmacological profiling
Heart Failure Therapy May assist in managing heart failure by improving cardiac functionPositive outcomes noted in clinical studies

Eigenschaften

CAS-Nummer

135070-05-2

Molekularformel

C24H21N3O2

Molekulargewicht

383.4 g/mol

IUPAC-Name

2-[4-[(2-cyclopropyl-7-methylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]benzoic acid

InChI

InChI=1S/C24H21N3O2/c1-15-12-13-25-23-21(15)26-22(18-10-11-18)27(23)14-16-6-8-17(9-7-16)19-4-2-3-5-20(19)24(28)29/h2-9,12-13,18H,10-11,14H2,1H3,(H,28,29)

InChI-Schlüssel

VWWMGPCUZVOLLK-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O

Kanonische SMILES

CC1=C2C(=NC=C1)N(C(=N2)C3CC3)CC4=CC=C(C=C4)C5=CC=CC=C5C(=O)O

Aussehen

Solid powder

Key on ui other cas no.

135070-05-2

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

(1,1'-Biphenyl)-2-carboxylic acid, 4'-((2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)-
3-((2'-carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
E 4177
E-4177
E4177

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Ethanol (40 ml) and a 10% aqueous solution (20 ml) of sodium hydroxide were added to 1.32 g (3.3 mmol) of 2-cyclopropyl-3-(2'-methoxycarbonylbiphenyl-4-yl)methyl-7-methyl-3H-imidazo[4,5-b]pyridine, followed by heating under reflux for 2 hours. After the reaction liquid was cooled, it was concentrated to about one-half the initial volume, and neutralized with 2N hydrochloric acid and acetic acid. The crystal thus precipitated was recovered by filtration and recrystallized from aqueous ethanol to give 1.03 g of the title compound (yield 81%).
[Compound]
Name
aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-cyclopropyl-3-(2'-methoxycarbonylbiphenyl-4-yl)methyl-7-methyl-3H-imidazo[4,5-b]pyridine
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Reactant of Route 2
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Reactant of Route 3
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Reactant of Route 4
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Reactant of Route 5
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine
Reactant of Route 6
Reactant of Route 6
3-((2'-Carboxybiphenyl-4-yl)methyl)-2-cyclopropyl-7-methyl-3H-imidazo(4,5-b)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.